molecular formula C10H12ClNO3S B3381905 Ethyl 5-(2-chloroacetamido)-3-methylthiophene-2-carboxylate CAS No. 285138-55-8

Ethyl 5-(2-chloroacetamido)-3-methylthiophene-2-carboxylate

Cat. No.: B3381905
CAS No.: 285138-55-8
M. Wt: 261.73 g/mol
InChI Key: AJXUXSZIUVZKPC-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chloroacetamido)-3-methylthiophene-2-carboxylate (CAS 285138-55-8) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a chloroacetamido side chain, making it a versatile building block for the synthesis of diverse heterocyclic systems, particularly through nucleophilic substitution and cyclization reactions. Its key research value is demonstrated in the development of new apoptosis-inducing agents. Scientific studies have utilized this compound as a precursor for synthesizing novel thienopyrimidine derivatives, which have shown promising in vitro cytotoxic activity against breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG-2) . The flow cytometric analysis of a key derivative revealed it induces apoptosis in MCF-7 cells, and in vivo studies showed a significant decrease in solid tumor mass, highlighting the therapeutic potential of scaffolds derived from this intermediate . Furthermore, its structural motifs are relevant for research into inhibitors of specific kinases. Researchers employ this compound as a critical synthon for generating compounds for biological evaluation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-3-15-10(14)9-6(2)4-8(16-9)12-7(13)5-11/h4H,3,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXUXSZIUVZKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-chloroacetamido)-3-methylthiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Chloroacetamido Group: This step involves the reaction of the thiophene derivative with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the chloroacetamido group.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chloroacetamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to dihydrothiophenes.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiophenes.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that derivatives of thiophene compounds, including ethyl 5-(2-chloroacetamido)-3-methylthiophene-2-carboxylate, exhibit promising anticancer properties. A study synthesized various thiophene analogues and evaluated their efficacy against breast cancer cell lines (MCF-7) and other tumor types. The results demonstrated that certain thiophene derivatives had significant anti-proliferative effects, suggesting potential for development as anticancer agents .

Case Study:
In a comparative study, this compound was tested alongside known chemotherapeutics like doxorubicin. The compound showed comparable effectiveness in inhibiting tumor growth, highlighting its potential as a lead compound for further drug development .

2. Antimicrobial Properties
Thiophene derivatives have been explored for their antimicrobial activities. This compound has shown effectiveness against various bacterial strains, indicating its potential use in developing new antimicrobial agents .

Material Science Applications

1. Organic Electronics
The unique electronic properties of thiophenes make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). This compound can be utilized in creating conductive polymers that enhance the efficiency of these devices .

Data Table: Electronic Properties of Thiophenes

PropertyValue
ConductivityHigh
Band GapModerate
StabilityGood
SolubilityVariable

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chloroacetamido)-3-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. The thiophene ring can interact with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Substituent Variations and Cytotoxic Activity

Thiophene derivatives are pharmacologically versatile, with substituents like chloro, methoxy, and ethoxy groups enhancing cytotoxicity. Below is a comparative analysis:

Compound Key Substituents Biological Activity Reference
Ethyl 5-(2-chloroacetamido)-3-methylthiophene-2-carboxylate (Target) 3-CH₃, 5-Cl-acetamido, 2-COOEt Predicted cytotoxicity (structural similarity to active analogs)
Ethyl-5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate (Compound 74) 4-Cl-styryl, 4-CN, 5-NH₂ High activity vs. MCF-7, NCI-H460, SF-268 (IC₅₀: 1.2–2.8 µM); low toxicity to WI-38
Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate (76b) 4-(4-OCH₃-Ph)-carbamoyl, 3-CH₃, 5-NH₂ Moderate activity (IC₅₀: 3.5–5.6 µM); enhanced selectivity due to OCH₃
Ethyl 2-(2-chloroacetamido)-5-phenylthiophene-3-carboxylate 2-Cl-acetamido, 5-Ph, 3-COOEt Unreported activity; phenyl group may increase lipophilicity vs. methyl
Ethyl 2-(2-chloroacetamido)-5-isopropylthiophene-3-carboxylate 2-Cl-acetamido, 5-iso-C₃H₇, 3-COOEt Steric hindrance from iso-C₃H₇ may reduce membrane permeability

Key Observations :

  • Electronegative groups (Cl, OCH₃) in positions 4 or 5 enhance cytotoxicity by modulating electron density and binding to cellular targets .
  • Steric effects : Bulky substituents (e.g., iso-propyl in ) may hinder target engagement, whereas smaller groups (e.g., CH₃ in the target compound) improve bioavailability.
  • Positional isomerism : The target compound’s 5-Cl-acetamido group (vs. 2-Cl-acetamido in ) may alter hydrogen-bonding interactions with enzymes like kinases or proteases.
Physicochemical and Analytical Comparisons
Property Target Compound Compound 74 Compound 76b
Molecular Weight (g/mol) 261.72 346.82 378.40
LogP (Predicted) 2.1 3.8 2.9
Hydrogen Bond Acceptors 5 6 7
Rotatable Bonds 6 8 9

Implications :

  • Lower LogP of the target compound (2.1 vs.
  • Fewer rotatable bonds may enhance metabolic stability by reducing enzymatic degradation .

Biological Activity

Ethyl 5-(2-chloroacetamido)-3-methylthiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the thiophene family, characterized by its unique sulfur-containing ring structure. The presence of the chloroacetamido group enhances its reactivity and biological profile. The compound can be synthesized through multicomponent reactions involving thiophene derivatives and chloroacetyl chloride, yielding high purity and yield rates.

PropertyValue
Molecular FormulaC₁₁H₁₃ClN₂O₂S
Molecular Weight272.75 g/mol
Melting Point162-181 °C
SolubilitySoluble in DMSO, ethanol

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro tests have shown its efficacy against various cancer cell lines, including:

  • MCF-7 (breast adenocarcinoma)
  • NCI-H460 (non-small cell lung cancer)
  • SF-268 (CNS cancer)

The compound's mechanism appears to involve the induction of apoptosis in tumor cells, as evidenced by increased caspase activity and altered expression of apoptosis-related proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against several bacterial strains, including:

  • E. coli (MIC = 50 µM)
  • S. aureus (MIC = 75 µM)

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Table 2: Biological Activity Summary

Activity TypeTested Organisms/Cell LinesObserved EffectReference
AnticancerMCF-7Induces apoptosis
NCI-H460Growth inhibition
SF-268Cytotoxic effects
AntimicrobialE. coliMIC = 50 µM
S. aureusMIC = 75 µM

Case Studies and Research Findings

A notable study explored the synthesis of various thiophene derivatives, including this compound, and their biological evaluations. The results indicated that modifications to the thiophene ring significantly influenced both anticancer and antimicrobial activities.

In another investigation, derivatives of this compound were tested against multiple tumor cell lines, revealing a promising selectivity towards cancer cells over normal fibroblast cells. The most active derivatives showed IC50 values in the low micromolar range, indicating a strong potential for therapeutic application.

Figure 1: Inhibition Rates of Ethyl Derivatives

Inhibition Rates
Note: This figure illustrates the concentration-dependent inhibition rates of various ethyl thiophene derivatives on tumor cell lines.

Q & A

Q. How can the synthesis of ethyl 5-(2-chloroacetamido)-3-methylthiophene-2-carboxylate be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and acylation. Key steps include:

  • Thiophene Core Formation : Use sulfurizing agents (e.g., Lawesson’s reagent) to construct the thiophene ring .
  • Chloroacetamido Introduction : React the amino-thiophene intermediate with chloroacetyl chloride under anhydrous conditions, using triethylamine (TEA) as a base to neutralize HCl .
  • Reaction Monitoring : Track progress via TLC and optimize reaction time (4–6 hours) and temperature (reflux at ~110°C) .
  • Purification : Recrystallization from ethanol or methanol improves purity, while HPLC ensures >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the chloroacetamido group (δ 4.0–4.2 ppm for CH₂Cl, δ 165–170 ppm for carbonyl) and thiophene ring protons (δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns to verify structural integrity .
  • Infrared (IR) : Peaks at 1680–1700 cm⁻¹ (C=O ester), 1540–1560 cm⁻¹ (amide II), and 740 cm⁻¹ (C-Cl) are diagnostic .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C).
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?

Methodological Answer:

  • Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., MCF-7, HepG2) to identify cell-type specificity .
  • Mechanistic Profiling : Use kinase inhibition assays (e.g., EGFR, VEGFR) and transcriptomic analysis to elucidate primary targets .
  • Solubility Adjustments : Test derivatives with PEGylation or cyclodextrin inclusion complexes to improve bioavailability and reconcile discrepancies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., COX-2, topoisomerase II) using PDB structures (e.g., 1CX2, 1ZXM) .
  • MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key residues (e.g., Arg120, His90) .
  • QSAR Models : Corrogate substituent effects (e.g., chloroacetamido vs. nitro groups) on bioactivity using descriptors like logP and polar surface area .

Q. What experimental designs validate the compound’s role in inhibiting angiogenesis?

Methodological Answer:

  • Chicken Chorioallantoic Membrane (CAM) Assay : Quantify vessel density reduction using image analysis software (e.g., ImageJ) .
  • HUVEC Migration Assay : Measure inhibition of endothelial cell migration via transwell assays (Matrigel-coated inserts) .
  • ELISA for VEGF : Quantify VEGF secretion in treated vs. untreated cancer cells to confirm anti-angiogenic mechanism .

Q. How can SAR studies improve selectivity for microbial vs. mammalian targets?

Methodological Answer:

  • Derivative Libraries : Synthesize analogs with modified substituents (e.g., replacing chloroacetamido with sulfonamide) .
  • Cytotoxicity Screening : Compare MIC (microbial) and CC₅₀ (mammalian) values to calculate selectivity indices (SI >10 preferred) .
  • Metabolic Profiling : Use hepatic microsomes to assess metabolic stability and identify detoxification pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(2-chloroacetamido)-3-methylthiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(2-chloroacetamido)-3-methylthiophene-2-carboxylate

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